3-Phenoxyphenylboronic acid
CAS No.: 221006-66-2
Cat. No.: VC2448019
Molecular Formula: C12H11BO3
Molecular Weight: 214.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 221006-66-2 |
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Molecular Formula | C12H11BO3 |
Molecular Weight | 214.03 g/mol |
IUPAC Name | (3-phenoxyphenyl)boronic acid |
Standard InChI | InChI=1S/C12H11BO3/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9,14-15H |
Standard InChI Key | LOPQWMNOCSRRSR-UHFFFAOYSA-N |
SMILES | B(C1=CC(=CC=C1)OC2=CC=CC=C2)(O)O |
Canonical SMILES | B(C1=CC(=CC=C1)OC2=CC=CC=C2)(O)O |
Introduction
Physical and Chemical Properties
Understanding the physical and chemical properties of 3-phenoxyphenylboronic acid is essential for predicting its behavior in various reactions and applications. The key properties are summarized in the following table:
Property | Value |
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CAS Number | 221006-66-2 |
IUPAC Name | (3-phenoxyphenyl)boronic acid |
Molecular Formula | C₁₂H₁₁BO₃ |
Molecular Weight | 214.02-214.03 g/mol |
Physical Appearance | Crystalline powder, white to off-white |
Melting Point | 138-143°C |
Solubility | Slightly soluble in common organic solvents |
Storage Conditions | 2-8°C, store under inert gas |
Standard InChI | InChI=1S/C12H11BO3/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9,14-15H |
Standard InChIKey | LOPQWMNOCSRRSR-UHFFFAOYSA-N |
SMILES Notation | B(C1=CC(=CC=C1)OC2=CC=CC=C2)(O)O |
PubChem CID | 10130574 |
The boronic acid functional group consists of a boron atom bonded to two hydroxyl groups and a carbon atom of the aromatic ring. This arrangement gives the boron atom a trigonal planar geometry with sp² hybridization. The acidity of the boronic acid group makes it reactive toward various nucleophiles and enables its participation in numerous organic transformations .
Synthesis Methods
Several synthetic approaches can be employed to prepare 3-phenoxyphenylboronic acid, with the most common methods involving either metallation-borylation sequences or palladium-catalyzed borylation reactions.
Metallation-Borylation Sequence
The most established approach involves a metallation-borylation sequence starting from 3-bromophenoxybenzene or 3-iodophenoxybenzene:
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The aryl halide is treated with an organolithium reagent (typically n-butyllithium) at low temperature (-78°C) in an anhydrous solvent like tetrahydrofuran (THF).
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The resulting aryllithium intermediate is then reacted with a trialkyl borate (such as trimethyl borate or triisopropyl borate).
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The reaction mixture is hydrolyzed with aqueous acid to yield the boronic acid .
A typical procedure would involve dissolving the 3-bromophenoxybenzene in anhydrous THF under nitrogen protection, cooling to -78°C, adding n-butyllithium while maintaining the temperature below -65°C, stirring for approximately 1 hour, adding triisopropyl borate dropwise while maintaining low temperature, allowing the mixture to warm slowly to 0°C, stirring for several hours, adding water, adjusting the pH to 1-2 with concentrated hydrochloric acid, and collecting the precipitated solid by filtration .
Palladium-Catalyzed Borylation
Another approach involves direct borylation of phenoxybenzene using a palladium catalyst:
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Reaction of phenoxybenzene with bis(pinacolato)diboron in the presence of a palladium catalyst
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Selective functionalization at the 3-position using directing groups or specialized catalysts
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Hydrolysis of the pinacol ester to afford the free boronic acid
Applications in Organic Synthesis
3-Phenoxyphenylboronic acid has become an indispensable reagent in modern organic synthesis, with applications primarily focused on cross-coupling reactions and the formation of carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling Reactions
The most significant application of 3-phenoxyphenylboronic acid is in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction enables the coupling of aryl halides with boronic acids to form new carbon-carbon bonds. The reaction proceeds under relatively mild conditions and tolerates various functional groups, making it one of the most widely used methods for constructing biaryl systems .
In these reactions, 3-phenoxyphenylboronic acid serves as a nucleophilic coupling partner, reacting with aryl halides or pseudohalides in the presence of a palladium catalyst and a base. The resulting products are 3-phenoxyphenyl-substituted arenes, which are valuable building blocks in the synthesis of more complex molecules .
Synthesis of Complex Molecules
3-Phenoxyphenylboronic acid serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceutically active compounds, agrochemicals, functional materials, and natural product analogs. The 3-phenoxyphenyl moiety introduces specific electronic and steric properties that can influence the biological activity or physical properties of the final products .
The boronic acid functional group enables efficient coupling with aryl halides, facilitating the creation of diverse aromatic structures with precise control over substitution patterns. This versatility makes 3-phenoxyphenylboronic acid an important building block in modern synthetic chemistry .
Applications in Pharmaceutical and Agrochemical Industries
The unique structural features of 3-phenoxyphenylboronic acid make it particularly valuable in the development of pharmaceuticals and agrochemicals.
Pharmaceutical Applications
In pharmaceutical research, 3-phenoxyphenylboronic acid has been utilized as a building block for the synthesis of various bioactive compounds. The 3-phenoxyphenyl moiety can be incorporated into molecules designed for specific therapeutic targets, including:
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Enzyme inhibitors, particularly kinase inhibitors
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Anti-inflammatory agents
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Receptor modulators and antagonists
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Compounds with improved pharmacokinetic properties
The phenoxy group provides a specific spatial arrangement that can enhance binding to biological targets, while the boronic acid group serves as a synthetic handle for further functionalization. The ability to precisely control molecular architecture through Suzuki coupling allows for systematic optimization of biological activity and drug-like properties .
Agrochemical Applications
In agrochemical development, compounds containing the 3-phenoxyphenyl group have shown promise as:
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Herbicides with specific modes of action
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Fungicides targeting plant pathogens
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Plant growth regulators and hormone mimics
The versatility of 3-phenoxyphenylboronic acid in cross-coupling reactions enables the systematic exploration of structure-activity relationships, leading to the development of more effective and environmentally sustainable agricultural chemicals .
Applications in Materials Science and Sensor Development
Beyond its roles in pharmaceutical and agrochemical synthesis, 3-phenoxyphenylboronic acid has found important applications in materials science and sensor technology.
Materials Science Applications
In materials science, 3-phenoxyphenylboronic acid contributes to the development of:
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Organic electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors
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Functional coatings with specific surface properties
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Polymeric materials with tailored physical and chemical characteristics
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Advanced materials with controlled electronic or optical properties
The ability to form carbon-carbon bonds through Suzuki coupling enables the precise construction of conjugated systems with specific electronic properties. The phenoxy group can also influence intermolecular interactions, affecting properties such as solubility, crystallinity, and thermal stability.
Sensor Development
The boronic acid group in 3-phenoxyphenylboronic acid can form reversible covalent bonds with diols and other compounds containing adjacent hydroxyl groups. This property makes it valuable in the development of:
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Chemical sensors for carbohydrates, including glucose monitoring systems
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Fluorescent sensors for biological analytes
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Diagnostic tools for detecting specific biomolecules
The specificity of these interactions can be tuned by modifying the electronic properties of the aromatic ring, allowing for the development of highly selective sensing platforms. The phenoxy group at the 3-position provides a unique electronic environment that can influence binding affinity and selectivity.
Related Compounds and Derivatives
3-Phenoxyphenylboronic acid belongs to a family of structurally related compounds that share similar applications but may exhibit different reactivity patterns or physical properties.
Positional Isomers
The most closely related compounds are the positional isomers:
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4-Phenoxyphenylboronic acid (CAS: 51067-38-0)
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2-Phenoxyphenylboronic acid
4-Phenoxyphenylboronic acid has a melting point of 141-145°C, slightly higher than that of the 3-isomer (138-143°C), and a predicted density of 1.23±0.1 g/cm³. It shares many of the applications of the 3-isomer but may exhibit different reactivity patterns due to the different substitution position .
Boronic Esters
Boronic esters of 3-phenoxyphenylboronic acid are important derivatives that offer improved stability and solubility:
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Phenoxyphenyl-3-boronic acid pinacol ester (CAS: 864772-18-9)
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Other esters such as methyl, ethyl, or catechol derivatives
The pinacol ester has a molecular weight of 296.17 g/mol and a predicted boiling point of 402.8±28.0°C at 760 mmHg. Boronic esters are often preferred in certain applications due to their enhanced stability and solubility in organic solvents .
Fluorinated Derivatives
Fluorinated derivatives such as (4-fluoro-3-phenoxyphenyl)-boronic acid (molecular formula: C12H10BFO3, molecular weight: 232.02 g/mol) introduce additional electronic effects that can influence reactivity and biological properties. The incorporation of fluorine atoms can enhance metabolic stability and binding affinity in pharmaceutical applications.
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